N-Cyclopropyl-5-nitroquinolin-6-amine
Overview
Description
N-Cyclopropyl-5-nitroquinolin-6-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C12H11N3O2, has garnered interest due to its potential therapeutic properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of 6-aminoquinoline to form 6-nitroquinoline, which is then reacted with cyclopropylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Cyclopropyl-5-aminoquinolin-6-amine, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
N-Cyclopropyl-5-nitroquinolin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to other quinoline derivatives, which exhibit broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclopropylamino)-5-nitroquinoline
- 5-Nitroquinoline
- 6-Aminoquinoline
Uniqueness
N-Cyclopropyl-5-nitroquinolin-6-amine stands out due to its unique cyclopropylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and bioactivity compared to other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-cyclopropyl-5-nitroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZYKNXWJNSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656373 | |
Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-23-0 | |
Record name | 6-Quinolinamine, N-cyclopropyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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